molecular formula C17H18F2N2O B2569352 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile CAS No. 2320226-76-2

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile

Cat. No. B2569352
CAS RN: 2320226-76-2
M. Wt: 304.341
InChI Key: WVKAGAOKXUZHBW-UHFFFAOYSA-N
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Description

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile is a novel compound that has attracted significant attention in the scientific community due to its potential applications in drug development. This compound is a member of the spirocyclic class of compounds and has been shown to exhibit promising pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Fluorine-Containing Compounds : The compound is involved in the synthesis of fluorine-containing compounds like 1,4-dioxa-2-azaspiro-[4.5]deca-2,6,9-trienes, which are produced through reactions with benzonitrile and acetonitrile oxides (Kovtonyuk, Kobrina, & Gatilov, 2012).

  • Electrophile Aminierung of C-H-Acidic Compounds : The compound is used in electrophilic amination of C-H-acidic compounds, leading to the formation of various stabilized reaction products (Andreae, Schmitz, Wulf, & Schulz, 1992).

Mechanism of Action in Biological Systems

  • CCR5 Receptor-Based Mechanism of Action : The compound exhibits potent noncompetitive allosteric antagonism of the CCR5 receptor, demonstrating significant effects in the context of HIV-1 inhibition (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).

Application in Materials Science

  • Electrolyte Additive for Lithium-Ion Batteries : A derivative of this compound, 4-(Trifluoromethyl)-benzonitrile, has been used as a novel electrolyte additive in lithium-ion batteries, particularly for enhancing the cyclic stability of high voltage cathodes (Huang et al., 2014).

Antiviral and Anticonvulsant Properties

  • Anti-Coronavirus Activity : Derivatives of the compound, specifically 1-thia-4-azaspiro[4.5]decan-3-one derivatives, showed inhibitory effects against human coronavirus, highlighting its potential in antiviral drug development (Apaydın et al., 2019).
  • Anticonvulsant Activity : Analogues of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, a compound related to 4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile, have shown promising anticonvulsant activity (Farrar et al., 1993).

properties

IUPAC Name

4-[3-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O/c18-17(19)12-16(17)7-9-21(10-8-16)15(22)6-5-13-1-3-14(11-20)4-2-13/h1-4H,5-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKAGAOKXUZHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)benzonitrile

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